molecular formula C10H12N2O3 B159098 Acetamide, N-ethyl-N-(4-nitrophenyl)- CAS No. 1826-56-8

Acetamide, N-ethyl-N-(4-nitrophenyl)-

Cat. No. B159098
CAS RN: 1826-56-8
M. Wt: 208.21 g/mol
InChI Key: POGUNGMMMFNPOE-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

To a suspension of N-ethyl 4-nitroaniline (1.5 g, 9.026 mmol) in benzene (15 ml), is added acetylchloride (10 ml) and the mixture refluxed for 40 minutes. The solvent is removed by evaporation. The residue is dissolved in ethyl acetate prior to washing with 2N sodium bicarbonate and water, drying (MgSO4) and evaporation. The product is dried under vacuum; ES+ (M+1) 208.57.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)[CH3:2].[C:13](Cl)(=[O:15])[CH3:14]>C1C=CC=CC=1>[C:13]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)NC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
to washing with 2N sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.